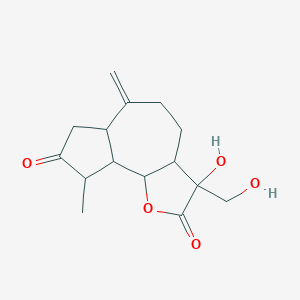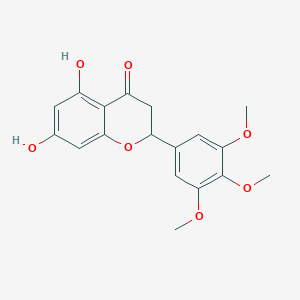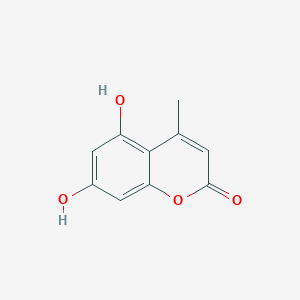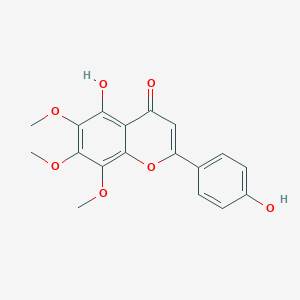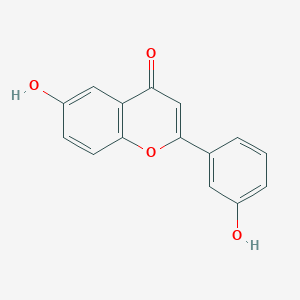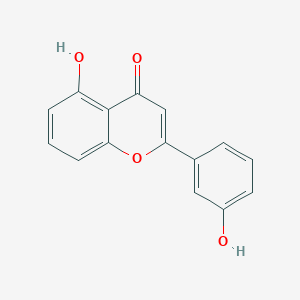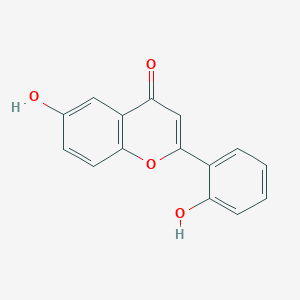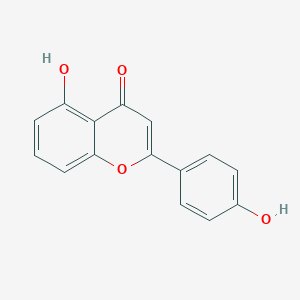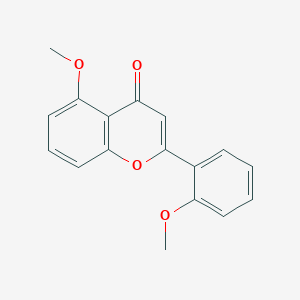
5,2'-Dimethoxyflavone
Vue d'ensemble
Description
5,2’-Dimethoxyflavone is a compound with the molecular formula C17H14O4 . It is also known by other names such as 5-methoxy-2-(2-methoxyphenyl)chromen-4-one . The molecular weight of this compound is 282.29 g/mol .
Molecular Structure Analysis
The molecular structure of 5,2’-Dimethoxyflavone consists of a flavone backbone with two methoxy groups attached at the 5 and 2’ positions . The InChI key for this compound is QNKIRTADURZGPG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5,2’-Dimethoxyflavone is a solid compound . Its molecular weight is 282.29 g/mol, and it has a molecular formula of C17H14O4 .
Applications De Recherche Scientifique
Anti-inflammatory Activity : 5,7-Dimethoxyflavone demonstrated comparable anti-inflammatory effects to aspirin in a rat paw edema model, along with weak central nervous system depressant activity (Panthong et al., 1989).
Antidiabetic and Hypolipidemic Effects : In streptozotocin-induced diabetic rats, 5,7-Dimethoxyflavone significantly reduced blood sugar and glycosylated hemoglobin levels, while also demonstrating hypolipidemic effects by reducing serum triglycerides and cholesterol (Xie et al., 2019).
Pharmacokinetics and Tissue Distribution : Studies on mice revealed insights into the pharmacokinetics and tissue distribution of 5,7-Dimethoxyflavone, showing its presence in various organs post-administration, which is critical for evaluating its in vivo effects (Bei & An, 2016).
Cancer Chemopreventive Properties : Methylated flavones like 5,7-Dimethoxyflavone have been identified as potent inhibitors of cancer cell proliferation, showing potential as chemopreventive/chemotherapeutic agents (Walle et al., 2007).
Anticholinesterase Activity : 5,7-Dimethoxyflavone showed significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Sawasdee et al., 2009).
Drug Interaction and Metabolism : Continuous ingestion of 5,7-Dimethoxyflavone can affect the metabolism of drugs that are processed by cytochrome P450 enzymes, influencing the pharmacokinetics of these drugs (Ochiai et al., 2018).
Vasorelaxation Mechanisms : 5,7-Dimethoxyflavone induces endothelium-dependent relaxation in rat aortic rings, suggesting potential applications in treating cardiovascular diseases (Tep-areenan et al., 2010).
Antibacterial Activity : Certain flavones, including derivatives of 5,7-Dimethoxyflavone, have shown antibacterial activity against various bacterial strains, indicating potential as antimicrobial agents (Edewor & Olajire, 2011).
Chemotherapy Agent in Acute Lymphoblastic Leukemia : 5,7-Dimethoxyflavone was effective in inhibiting cell cycle arrest and inducing apoptosis in acute lymphoblastic leukemia cell lines, though it may antagonize the cytotoxicity of other anticancer drugs (Goto et al., 2012).
Orientations Futures
Flavonoids, including 5,2’-Dimethoxyflavone, have shown potential in various areas of research. For instance, 5,7-dimethoxyflavone has been shown to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways . This suggests that 5,2’-Dimethoxyflavone and similar compounds could have potential applications in the treatment of muscle diseases .
Propriétés
IUPAC Name |
5-methoxy-2-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-7-4-3-6-11(13)16-10-12(18)17-14(20-2)8-5-9-15(17)21-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKIRTADURZGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350944 | |
| Record name | 5,2'-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,2'-Dimethoxyflavone | |
CAS RN |
6697-62-7 | |
| Record name | 5,2'-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




